2-Fluoro-5-(methylsulfonyl)phenylboronic acid

Description

Basic Molecular Composition

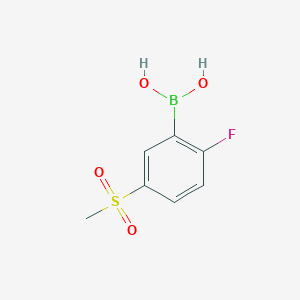

2-Fluoro-5-(methylsulfonyl)phenylboronic acid possesses the molecular formula C₇H₈BFO₄S with a molecular weight of 218.02 grams per mole. The compound represents a substituted phenylboronic acid derivative where the phenyl ring bears two distinct substituents: a fluorine atom at the 2-position and a methylsulfonyl group at the 5-position relative to the boronic acid functionality. This specific substitution pattern creates a compound with unique electronic and steric properties that distinguish it from other phenylboronic acid derivatives.

The structural framework consists of a benzene ring system with three key functional groups attached. The boronic acid group, containing boron bonded to two hydroxyl groups, serves as the primary reactive center. The fluorine atom acts as a strong electron-withdrawing group, while the methylsulfonyl substituent provides additional electron-withdrawing character and influences the compound's solubility and reactivity profile.

Detailed Structural Features

The three-dimensional structure of this compound exhibits specific geometric arrangements that influence its chemical behavior. The boron atom adopts a trigonal planar geometry, consistent with its sp² hybridization state and the presence of an empty p-orbital. This geometric arrangement is crucial for the compound's ability to participate in cross-coupling reactions and interact with various nucleophiles.

The methylsulfonyl group introduces additional structural complexity through its tetrahedral sulfur center bonded to two oxygen atoms and a methyl group. This substituent extends from the aromatic ring and creates specific steric and electronic effects that influence both the compound's reactivity and its physical properties. The fluorine atom, being the smallest halogen, introduces minimal steric hindrance while providing significant electronic effects due to its high electronegativity.

| Structural Component | Position | Electronic Effect | Geometric Impact |

|---|---|---|---|

| Boronic acid group | 1-position | Lewis acidic | Trigonal planar |

| Fluorine atom | 2-position | Electron-withdrawing | Minimal steric hindrance |

| Methylsulfonyl group | 5-position | Electron-withdrawing | Moderate steric bulk |

Properties

IUPAC Name |

(2-fluoro-5-methylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRAJFIMZXAINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation

- Catalyst: Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

- Base: Potassium acetate (KOAc)

- Solvent: Dimethyl sulfoxide (DMSO)

- Temperature: Approximately 90°C

- Duration: Around 1 hour

- Combine 4-bromo-2-fluoro-1-(methylsulfonyl)benzene with bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2·CH2Cl2 in DMSO.

- Heat the mixture at 90°C for 1 hour to effect the borylation, yielding the corresponding boronic acid pinacol ester intermediate.

- After cooling, the reaction mixture is diluted with ethyl acetate, washed with brine, dried over magnesium sulfate, filtered, and concentrated.

- Purify the crude product by silica gel column chromatography using ethyl acetate in hexane (typically 30%) as eluent.

Yield: Approximately 80% of the boronic acid pinacol ester is obtained under these conditions.

Conversion to Boronic Acid

The pinacol ester intermediate can be converted to the free boronic acid via oxidative cleavage:

- Oxidant: Sodium periodate (NaIO4)

- Solvent: Tetrahydrofuran (THF) and water mixture

- Conditions: Stirring at room temperature for 2 hours, followed by acidification with 2 M HCl in diethyl ether and further stirring for 12 hours.

The product is then isolated by filtration, washing with brine, drying, solvent evaporation, and washing the solid with hexane and ether to yield the pure 2-fluoro-5-(methylsulfonyl)phenylboronic acid.

Yield: Approximately 42% for this step.

Summary Table of Key Synthetic Steps

Additional Notes and Research Findings

- The initial oxidation step converts the methylthio group to the methylsulfonyl group, enhancing the compound's stability and reactivity.

- The palladium-catalyzed borylation is a well-established method for synthesizing arylboronic acids and their esters, favored for its mild conditions and good yields.

- The oxidative cleavage step using sodium periodate effectively converts the pinacol boronate ester into the free boronic acid, although with moderate yield due to possible side reactions or incomplete conversion.

- Purification typically involves silica gel chromatography, which is critical for removing palladium residues and other impurities.

- The described synthetic route is supported by patent literature (e.g., WO2004/9086) and has been validated in several research settings.

Analytical and Structural Considerations

- The molecular weight of this compound is approximately 218.02 g/mol.

- The compound’s structure features a fluorine atom ortho to the boronic acid group and a methylsulfonyl substituent para to the boronic acid, influencing its electronic properties and reactivity.

- Conformer generation and 3D modeling may be limited due to the presence of elements unsupported by some force fields.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(methylsulfonyl)phenylboronic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

Reduction: Reduction reactions can lead to the formation of different boronic acid derivatives.

Substitution: Substitution reactions at the fluorine or methylsulfonyl positions can yield a variety of functionalized compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Phenolic derivatives with different substituents.

Reduction Products: Reduced boronic acids or boronic esters.

Substitution Products: Functionalized phenylboronic acids with different substituents.

Scientific Research Applications

Overview

2-Fluoro-5-(methylsulfonyl)phenylboronic acid is a significant organoboron compound with diverse applications in scientific research, particularly in organic synthesis, medicinal chemistry, and materials science. Its unique structural features, including a fluorine atom and a methylsulfonyl group, enhance its reactivity and selectivity in various chemical reactions.

Organic Synthesis

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions , which are pivotal for synthesizing complex organic molecules. This reaction involves the coupling of aryl or vinyl boron compounds with halides in the presence of a palladium catalyst, facilitating the formation of biaryl compounds.

| Application | Description |

|---|---|

| Suzuki-Miyaura Coupling | Key method for forming carbon-carbon bonds in organic synthesis. |

| Building Blocks | Serves as a versatile building block for pharmaceuticals and advanced materials. |

Medicinal Chemistry

The compound has garnered attention for its potential biological activities , particularly in cancer therapy and antibacterial applications.

- Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, leading to increased levels of pro-apoptotic factors and subsequent cancer cell death. Specifically, studies have shown that derivatives of this compound can enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms in various cancer types, including lymphoma and breast cancer .

- Antibacterial Effects : The compound displays promising antibacterial properties, particularly against resistant strains of bacteria. It has been shown to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics, suggesting its potential utility in treating infections caused by resistant Gram-negative bacteria .

| Biological Activity | Effectiveness |

|---|---|

| Cancer Cell Inhibition | Induces apoptosis in multiple myeloma cells through proteasome inhibition. |

| Antibacterial Action | Effective against β-lactamase-producing strains of E. coli. |

Materials Science

The unique properties of this compound make it suitable for applications in materials chemistry, such as:

- Development of conductive polymers.

- Synthesis of covalent organic frameworks (COFs).

- Use as a reagent in the production of advanced materials .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of boronic acid derivatives on multiple myeloma cells. Results indicated that treatment with this compound led to reduced cell viability and induced apoptosis through activation of caspase pathways. This highlights its potential as an adjunct therapy in cancer treatment regimens.

Case Study 2: Antibacterial Screening

In another investigation, this compound was tested against various clinical isolates of E. coli. It exhibited potent inhibitory effects on β-lactamase-producing strains, suggesting its utility as a scaffold for developing new antibacterial agents .

Mechanism of Action

The mechanism by which 2-Fluoro-5-(methylsulfonyl)phenylboronic acid exerts its effects involves its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with various biological and chemical systems to achieve its desired effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Substituent Effects on Acidity and Electronic Properties

The acidity of arylboronic acids is strongly influenced by substituents. EWGs increase acidity by stabilizing the deprotonated boronate form. Below is a comparison of key analogs:

| Compound Name | Substituent(s) | Acidity (pKa) | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 2-Fluoro-5-(methylsulfonyl)phenylboronic acid | -F (ortho), -SO₂CH₃ (para) | ~3.8–4.2* | C₇H₇BFSO₃ | 235.00* |

| 5-Trifluoromethyl-2-formylphenylboronic acid | -CF₃ (para), -CHO (ortho) | 4.1–4.5 | C₈H₆BF₃O₃ | 236.94 |

| 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | -F (ortho), -CF₃ (para) | ~4.0–4.3* | C₇H₅BF₄O₂ | 223.93 |

| 5-Fluoro-2-methoxyphenylboronic acid | -F (para), -OCH₃ (ortho) | 8.2–8.7 | C₇H₈BFO₃ | 183.95 |

Notes:

- The methylsulfonyl group in the target compound exhibits stronger electron-withdrawing effects than -CF₃ or -CHO, leading to higher acidity compared to analogs with weaker EWGs .

2.2 Reactivity in Suzuki-Miyaura Cross-Coupling

The methylsulfonyl group’s steric bulk and electronic effects may influence cross-coupling efficiency:

- Pd Catalyst Sensitivity : Analogs with strong EWGs (e.g., -SO₂CH₃, -CF₃) often require optimized conditions. For example, Pd(OAc)₂ with water-soluble ligands (e.g., TPPTS) enhances reactivity for electron-deficient arylboronic acids .

- Comparison with -CF₃ Analogs : 2-Fluoro-5-(trifluoromethyl)phenylboronic acid (CAS 352535-96-7) has been used in couplings under standard Pd(PPh₃)₄/K₂CO₃ conditions, but the methylsulfonyl analog may require higher temperatures or polar solvents due to its stronger EWG nature .

Biological Activity

2-Fluoro-5-(methylsulfonyl)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a fluorine atom and a methylsulfonyl group, which may enhance its reactivity and interactions with biological targets. This article reviews the current understanding of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 218.01 g/mol. The presence of the fluorine atom and the methylsulfonyl group contributes to its electronic properties, influencing its reactivity in both organic synthesis and biological interactions.

Antibacterial Properties

Research indicates that phenylboronic acids, including derivatives like this compound, exhibit significant antibacterial activity. A study highlighted that certain phenylboronic acids can inhibit the growth of bacteria such as Escherichia coli and Bacillus cereus, with varying Minimum Inhibitory Concentration (MIC) values .

Table 1: Antibacterial Activity of Boronic Acids

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | E. coli, B. cereus |

| 3,5-Diiodo-2-methoxyphenylboronic acid (DIMPBA) | 100 | Vibrio parahaemolyticus |

| 2-Fluoro-5-iodophenylboronic acid (FIPBA) | 100 | V. harveyi |

The antibacterial activity is often assessed through disk diffusion assays, where compounds are evaluated for their ability to potentiate the effects of antibiotics like cefotaxime against resistant strains .

Enzyme Inhibition

Boronic acids are known for their ability to act as enzyme inhibitors, particularly against serine proteases and β-lactamases. Studies have shown that fluorinated phenylboronic acids can significantly inhibit KPC-2 β-lactamase, which is responsible for antibiotic resistance in certain bacterial strains .

Table 2: Enzyme Inhibition Data

| Compound Name | Ki (µM) | Target Enzyme |

|---|---|---|

| This compound | TBD | KPC-2 β-lactamase |

| 3-Nitrophenylboronic acid | 0.45 | KPC-2 β-lactamase |

The structure-activity relationship (SAR) studies suggest that the substitution patterns on the phenyl ring influence binding affinities and inhibitory potencies .

Case Studies

A recent investigation into phenylboronic acids revealed their potential as scaffolds for developing new antimicrobial agents. In vitro studies demonstrated that compounds with fluorine substitutions could enhance antibacterial properties compared to their non-fluorinated counterparts .

For example, a study focusing on fluorinated phenylboronic acids found that specific substitutions improved their efficacy against resistant bacterial strains, suggesting a promising avenue for drug development in combating antibiotic resistance .

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazards : Irritant (skin/eyes), moisture-sensitive.

- Precautions :

- Use PPE (gloves, goggles) and work in a fume hood.

- Neutralize spills with sodium bicarbonate .

- Disposal : Incinerate in a certified waste facility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.